molecular formula C8H14N2O B8190237 (R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one

Cat. No.: B8190237
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-SSDOTTSWSA-N
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Preparation Methods

The synthesis of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . This method typically involves the following steps:

Chemical Reactions Analysis

®-Octahydro-pyrido[1,2-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one can lead to the formation of corresponding ketones or carboxylic acids .

Mechanism of Action

The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-6-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its antitumor activity could be related to the inhibition of kinase enzymes .

Properties

IUPAC Name

(9aR)-1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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